molecular formula C4H6N2OS2 B169945 5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol CAS No. 129526-60-9

5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol

Cat. No.: B169945
CAS No.: 129526-60-9
M. Wt: 162.2 g/mol
InChI Key: XSBNZQOVLWBDMP-UHFFFAOYSA-N
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Description

5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol is a heterocyclic compound with the molecular formula C4H6N2OS2 It is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing oxygen, nitrogen, and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol typically involves the reaction of appropriate thiosemicarbazides with carbon disulfide under basic conditions, followed by cyclization. One common method includes:

    Reaction of thiosemicarbazide with carbon disulfide: This step forms a dithiocarbazate intermediate.

    Cyclization: The intermediate undergoes cyclization in the presence of an oxidizing agent to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic route to ensure high yield and purity, along with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Substitution: The methylthio group can be substituted with other nucleophiles.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocycles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide or iodine can be used for oxidation reactions.

    Nucleophiles: Amines or alcohols can be used for substitution reactions.

    Cyclization agents: Acidic or basic conditions can facilitate cyclization reactions.

Major Products Formed

    Disulfides: Formed from oxidation of the thiol group.

    Substituted derivatives: Formed from nucleophilic substitution reactions.

    Complex heterocycles: Formed from cyclization reactions.

Scientific Research Applications

5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential antimicrobial and anticancer properties.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic properties.

    Biological Studies: It is used as a biochemical tool to study various biological processes.

Mechanism of Action

The mechanism of action of 5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol involves its interaction with biological molecules. The thiol group can form covalent bonds with proteins, affecting their function. The oxadiazole ring can interact with nucleic acids, potentially disrupting their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methylthio-1,3,4-thiadiazole-2-thiol
  • 2-Amino-5-(methylthio)-1,3,4-thiadiazole
  • 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid

Uniqueness

5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol is unique due to the presence of both an oxadiazole ring and a thiol group, which confer distinct chemical reactivity and biological activity compared to similar compounds. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-(methylsulfanylmethyl)-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2OS2/c1-9-2-3-5-6-4(8)7-3/h2H2,1H3,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBNZQOVLWBDMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=NNC(=S)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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